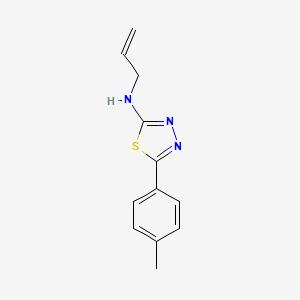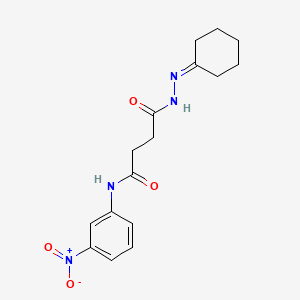![molecular formula C21H15NO2S B4693074 {4-[(1,3-benzoxazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4693074.png)
{4-[(1,3-benzoxazol-2-ylthio)methyl]phenyl}(phenyl)methanone
説明
{4-[(1,3-benzoxazol-2-ylthio)methyl]phenyl}(phenyl)methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The compound is also known as BPTM and has a molecular formula of C20H15NO2S. In
作用機序
The mechanism of action of BPTM is not well understood. However, studies have shown that the compound can interact with metal ions such as copper and mercury, leading to the formation of a complex. The complex can exhibit fluorescence properties, which can be used for the detection of metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPTM have not been extensively studied. However, studies have shown that the compound is relatively non-toxic and has low cytotoxicity. BPTM has also been shown to have good solubility in organic solvents, making it a suitable candidate for various applications.
実験室実験の利点と制限
One of the main advantages of using BPTM in lab experiments is its fluorescent properties, which can be used for the detection of metal ions. The compound is also relatively easy to synthesize and has good solubility in organic solvents. However, one of the limitations of using BPTM is its limited stability under certain conditions, such as in the presence of strong acids or bases.
将来の方向性
For the research and development of BPTM include the use of the compound as a fluorescent probe for the detection of other metal ions, the synthesis of novel organic semiconductors, and the synthesis of new metal-organic frameworks.
科学的研究の応用
BPTM has various scientific research applications due to its unique properties. The compound has been used as a fluorescent probe for the detection of metal ions such as copper and mercury. BPTM has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. Additionally, BPTM has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors.
特性
IUPAC Name |
[4-(1,3-benzoxazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c23-20(16-6-2-1-3-7-16)17-12-10-15(11-13-17)14-25-21-22-18-8-4-5-9-19(18)24-21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSJGQSIRIBDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4692993.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4692994.png)
![N-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4692998.png)
![4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-methyl-2-phenylpiperazine](/img/structure/B4693008.png)
![[(2-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4693011.png)
![2-{[(butylamino)carbonyl]amino}-N-(4-chlorophenyl)benzamide](/img/structure/B4693012.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B4693018.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4693047.png)

![5-[5-methoxy-2-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4693057.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4693071.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4693079.png)
![1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4693083.png)